Methyl 2,3-difluoro-4-(methylthio)benzoate

Lipophilicity ADME Lead optimization

Med chem programs requiring fluorinated benzoate building blocks with LogP <3.0: Me 2,3-F2-4-SMe-benzoate (LogP 2.89) reduces octanol partitioning >2-fold vs. ethyl ester analog, improving aqueous solubility in ADME profiling. • Solid form enables precise robotic dispensing (Chemspeed, Zinsser) without volumetric errors. • Asymmetric 2,3-F2 pattern offers two distinct positions (C-5, C-6) for sequential SAR diversification. • 98% min. purity reduces impurity propagation in multi-step (>5) synthesis.

Molecular Formula C9H8F2O2S
Molecular Weight 218.22 g/mol
CAS No. 2116757-65-2
Cat. No. B6296183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-difluoro-4-(methylthio)benzoate
CAS2116757-65-2
Molecular FormulaC9H8F2O2S
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)SC)F)F
InChIInChI=1S/C9H8F2O2S/c1-13-9(12)5-3-4-6(14-2)8(11)7(5)10/h3-4H,1-2H3
InChIKeyDCSZSYYWZMKPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-difluoro-4-(methylthio)benzoate Overview


Methyl 2,3-difluoro-4-(methylthio)benzoate (CAS 2116757-65-2) is a difluorinated methylthio-substituted benzoate ester with the molecular formula C₉H₈F₂O₂S and molecular weight 218.22 g·mol⁻¹ . The compound features two electron-withdrawing fluorine atoms at positions 2 and 3 and a methylthio (-SCH₃) group at position 4 on the phenyl ring, with a methyl ester at the 1-position. This substitution pattern confers a calculated LogP of 2.89 (measured by Fluorochem computational pipeline) and an Fsp³ value of 0.222 . It is supplied as a solid with a certified purity of 98% (NLT 98%), classified under GHS07 as harmful/irritant (H302, H315, H319, H335) .

Why Substitution with Analogs Fails


Within the class of difluoro-methylthio benzoates, subtle changes in fluorine regiochemistry (2,3- vs. 2,6-substitution) or ester type (methyl vs. ethyl) alter lipophilicity, metabolic stability, and downstream reactivity . The 2,3-difluoro pattern creates a unique electronic environment on the aromatic ring that directs electrophilic aromatic substitution and cross-coupling reactions differently from the 2,6-isomer . The methyl ester is less lipophilic (LogP 2.89) than the ethyl ester (LogP 3.25), making it preferable when lower LogP is needed for aqueous solubility or reduced tissue partitioning . These differences are not cosmetic; they propagate through multi-step syntheses into final lead compounds, making generic substitution a source of irreproducible structure–activity relationships.

Quantitative Differentiation Evidence


LogP Advantage vs. Ethyl Ester

Methyl 2,3-difluoro-4-(methylthio)benzoate exhibits a computed LogP of 2.89, which is 0.36 log units lower than the ethyl ester analog (LogP 3.25) . This difference corresponds to approximately a 2.3-fold lower octanol–water partition coefficient, a meaningful shift for medicinal chemistry programs where reducing lipophilicity improves aqueous solubility and mitigates off-target binding .

Lipophilicity ADME Lead optimization

Higher Purity Specification

The target compound is consistently offered at 98% purity (NLT 98%) from multiple reputable suppliers including Fluorochem, Sigma-Aldrich, Boroncore, and Leyan . In contrast, its closest analogs are supplied at lower minimum purity specifications: the ethyl ester analog at ≥95% (Fluorochem) , the 2,3-difluoro-4-(methylthio)benzoic acid at 95% (AKSci) , and the 2,3-difluoro-4-methylbenzoate (des-methylthio analog) at ≥95% (Fluorochem) .

Purity Reproducibility Procurement

Solid Form Handling Advantage

Methyl 2,3-difluoro-4-(methylthio)benzoate is supplied as a solid at ambient temperature , a critical practical advantage over structurally related liquid intermediates such as 2,3-difluoro-4-(methylthio)benzaldehyde (liquid) and the ethyl ester analog (typically low-melting solid or oil) . Solid form facilitates accurate microbalance weighing for sub-milligram quantities, reduces volatility losses during storage, and simplifies automated solid-dispensing workflows common in high-throughput synthesis and screening environments.

Formulation Handling Weighing accuracy

Unique 2,3-Difluoro Regiochemistry

The 2,3-difluoro substitution pattern in the target compound creates an electronically asymmetric aromatic ring with distinct directing effects for electrophilic and nucleophilic aromatic substitution. In contrast, the 2,6-difluoro isomer (CAS 2734772-68-8) possesses a symmetric substitution pattern that leads to different regiochemical outcomes in Pd-catalyzed cross-coupling and directed ortho-metalation reactions . This structural difference is critical: the 2,3-isomer enables sequential functionalization at the remaining unsubstituted positions (C-5 and C-6) with predictable selectivity, whereas the 2,6-isomer offers only two equivalent meta positions .

Regioselectivity Cross-coupling SAR exploration

Fsp³ Parity, Enhanced Functionality

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.222, identical to the des-methylthio analog (methyl 2,3-difluoro-4-methylbenzoate, Fsp³ = 0.222) . This indicates that the replacement of -CH₃ with -SCH₃ at position 4 does not alter the saturation character of the scaffold. However, the methylthio group introduces a sulfur atom capable of participating in additional intermolecular interactions (hydrogen bonding, chalcogen bonding, and oxidation to sulfoxide/sulfone), thereby expanding the accessible chemical space without compromising the favorable Fsp³ metric valued in fragment-based drug discovery.

Molecular complexity Drug-likeness Fsp³

Recommended Application Scenarios


Controlled Lipophilicity in Lead Optimization

When a medicinal chemistry program seeks a fluorinated benzoate building block with LogP below 3.0 to comply with lead-likeness criteria (e.g., Congreve's Rule of 3 for fragments), methyl 2,3-difluoro-4-(methylthio)benzoate (LogP 2.89) is the direct choice over the ethyl ester analog (LogP 3.25). The 0.36 log unit difference reduces octanol partitioning by over 2-fold , helping maintain aqueous solubility and reduce phospholipidosis risk during early ADME profiling.

Solid Dispensing for High-Throughput Synthesis

For automated parallel synthesis platforms that rely on solid-dispensing robotics (e.g., Chemspeed, Zinsser), the solid physical form of methyl 2,3-difluoro-4-(methylthio)benzoate enables precise microgram-to-milligram dispensing without the volumetric errors and evaporation issues associated with liquid or oily analogs . This directly improves stoichiometric accuracy in amide coupling, ester hydrolysis, and Suzuki–Miyaura diversification reactions.

Systematic SAR Exploration

The asymmetric 2,3-difluoro substitution pattern offers two electronically distinct unsubstituted positions (C-5 and C-6) for sequential functionalization . This enables systematic structure–activity relationship (SAR) exploration that is not possible with the symmetric 2,6-difluoro isomer. Researchers can install different substituents at C-5 and C-6 in a controlled manner via sequential cross-coupling or directed metalation, generating diverse analog libraries from a single starting material.

High-Purity for Multi-Step Synthesis

In multi-step synthetic routes exceeding 5 steps, trace impurities from early intermediates can propagate and amplify, compromising final compound purity. The 98% minimum purity specification of methyl 2,3-difluoro-4-(methylthio)benzoate provides a 3% absolute purity advantage over the ≥95% specification of the ethyl ester and benzoic acid analogs , reducing the risk of impurity-derived side products and simplifying intermediate purification.

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